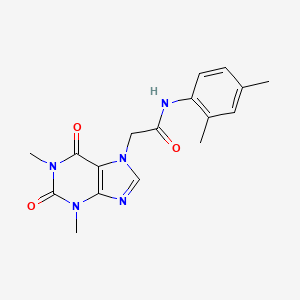![molecular formula C17H16N4OS B5850783 4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B5850783.png)
4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylamino)benzamide is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are characterized by a thiophene ring fused to a pyrimidine ring.
Méthodes De Préparation
The synthesis of 4-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylamino)benzamide typically involves multi-step organic reactions. One common method involves the Gewald reaction, which is used to synthesize thienopyrimidine derivatives. The reaction conditions often include the use of cyclohexanone as a starting material, followed by various steps involving nucleophilic reagents and catalysts such as copper sulfate and sodium ascorbate .
Analyse Des Réactions Chimiques
4-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylamino)benzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic derivatives
Applications De Recherche Scientifique
4-(5,6,7,8-tetrahydro1
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for biochemical studies.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 4-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylamino)benzamide involves its interaction with specific molecular targets. It is known to phosphorylate histone H3.1, leading to the epigenetic inhibition of a subset of genes. This phosphorylation event is crucial for regulating cell-cycle progression and gene transcription .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylamino)benzamide include other thienopyrimidines and their derivatives. These compounds share the core structure of a thiophene ring fused to a pyrimidine ring but differ in their substituents and functional groups. Examples include:
- 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 3-alkyl-5,6,7,8-tetrahydro[4,5]benzothieno[2,3-d]pyrimidin-4-one derivatives
- 3-benzylidene-aminotetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-one derivatives .
These compounds are unique in their specific biological activities and potential therapeutic applications, making 4-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylamino)benzamide a valuable compound for further research and development.
Propriétés
IUPAC Name |
4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c18-15(22)10-5-7-11(8-6-10)21-16-14-12-3-1-2-4-13(12)23-17(14)20-9-19-16/h5-9H,1-4H2,(H2,18,22)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTDXFNDLNLXIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2,5-dimethylphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B5850707.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5850722.png)



![N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5850746.png)
![N-[(4-fluorophenyl)methyl]pyridine-4-carboxamide](/img/structure/B5850753.png)



![(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 5-CHLORO-2-METHOXYBENZOATE](/img/structure/B5850794.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylbenzamide](/img/structure/B5850797.png)


